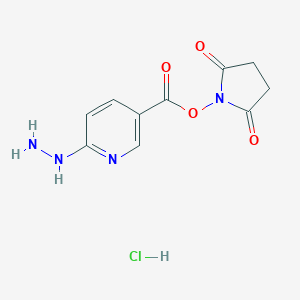

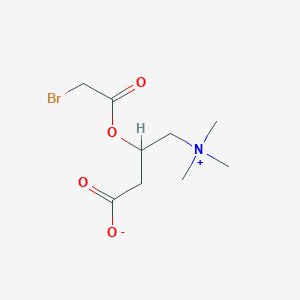

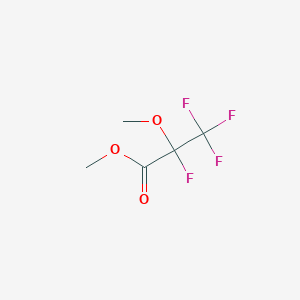

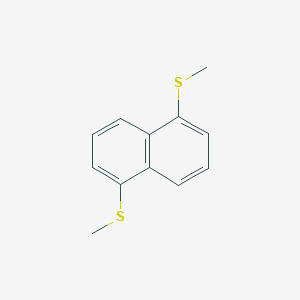

![molecular formula C8H15NO2 B158462 (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one CAS No. 135560-67-7](/img/structure/B158462.png)

(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral compound with two stereoisomers, (3R,4S) and (3S,4R), and the former is the focus of This compound is also known as (3R,4S)-4-(1-hydroxyethyl)-3-isopropylazetidin-2-one or (3R,4S)-4-(1-hydroxyethyl)-3-isopropylazetidine-2-one.

Mechanism Of Action

The mechanism of action of (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one involves the inhibition of specific enzymes such as LSD1 and MAO-B. LSD1 is involved in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth. MAO-B is involved in the breakdown of dopamine, and its inhibition can lead to increased dopamine levels in the brain, which can help in the treatment of neurological disorders.

Biochemical And Physiological Effects

(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been shown to have various biochemical and physiological effects. Some of these effects include:

1. Inhibition of LSD1: This compound inhibits the activity of LSD1, which can lead to the suppression of cancer cell growth.

2. Inhibition of MAO-B: This compound inhibits the activity of MAO-B, which can lead to increased dopamine levels in the brain, helping in the treatment of neurological disorders.

3. Vasodilatory effects: This compound has vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular disorders.

Advantages And Limitations For Lab Experiments

The advantages of using (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one in lab experiments include its potential therapeutic applications in various fields of research such as cancer, neurological disorders, and cardiovascular disorders. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity at high concentrations.

Future Directions

Some of the future directions for research on (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one include:

1. Optimization of synthesis methods: There is a need to develop more efficient and cost-effective methods for synthesizing this compound.

2. Development of analogs: There is a need to develop analogs of this compound with improved pharmacological properties.

3. Clinical trials: There is a need to conduct clinical trials to evaluate the safety and efficacy of this compound in humans for its potential therapeutic applications.

Synthesis Methods

The synthesis of (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one involves the reaction of (R)-glycidyl butyrate with (S)-tert-leucine in the presence of a palladium catalyst. This reaction yields a mixture of diastereomers, which are then separated using column chromatography. The (3R,4S) isomer is obtained as a white solid with a melting point of 124-126°C.

Scientific Research Applications

(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been studied include:

1. Cancer research: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in the development and progression of cancer.

2. Neurological disorders: (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. It works by inhibiting the activity of an enzyme called monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.

3. Cardiovascular disorders: This compound has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular disorders. It works by increasing the production of nitric oxide, which is a potent vasodilator.

properties

CAS RN |

135560-67-7 |

|---|---|

Product Name |

(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-4(2)6-7(5(3)10)9-8(6)11/h4-7,10H,1-3H3,(H,9,11)/t5-,6+,7+/m0/s1 |

InChI Key |

FYUVEMKIJVPJKT-RRKCRQDMSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H](C(=O)N1)C(C)C)O |

SMILES |

CC(C)C1C(NC1=O)C(C)O |

Canonical SMILES |

CC(C)C1C(NC1=O)C(C)O |

synonyms |

2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

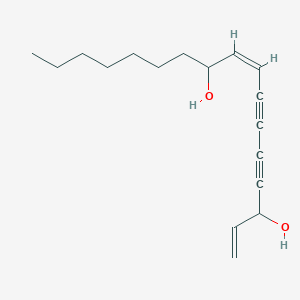

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)